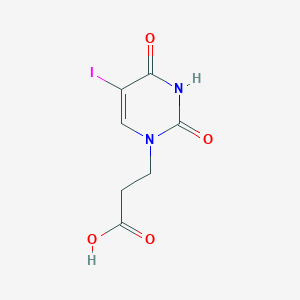
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid, also known as IDPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields. IDPP is a pyrimidine derivative that is synthesized using a specific method and has unique biochemical and physiological effects.
作用机制
The mechanism of action of 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid is not fully understood, but it is believed to be related to its ability to inhibit the activity of specific enzymes and signaling pathways. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which may contribute to its anti-cancer effects. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has unique biochemical and physiological effects that make it a promising compound for research. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have low toxicity and high stability, which makes it suitable for lab experiments. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has also been shown to have good solubility in water and organic solvents, which makes it easy to use in various assays. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have a long half-life in vivo, which makes it suitable for animal studies.
实验室实验的优点和局限性
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has several advantages for lab experiments, including its low toxicity, high stability, and good solubility. However, 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid also has some limitations, including its high cost and limited availability. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid is a relatively new compound, and more research is needed to fully understand its potential applications.
未来方向
For 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid research include investigating its potential as a therapeutic agent, exploring its mechanism of action, and optimizing its synthesis method.
合成方法
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid is synthesized using a specific method that involves the reaction of 5-iodo-2,4-dioxo-3,4-dihydropyrimidine with acrylonitrile in the presence of a base catalyst. The reaction produces 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid as a white powder that is soluble in water and organic solvents. The purity of 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学研究应用
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has potential applications in various research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation is a common factor in many diseases, and 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDRMLZJDIQAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

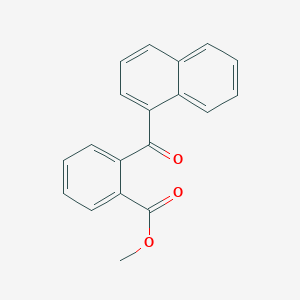
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)
![N,N-dimethyl-1-(4-methylphenyl)-2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethanamine](/img/structure/B5688612.png)
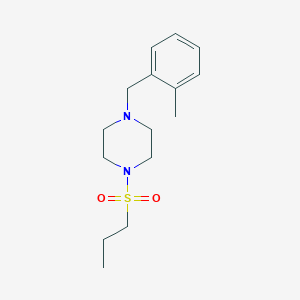
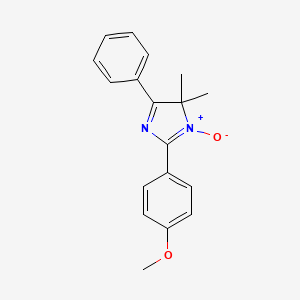
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)
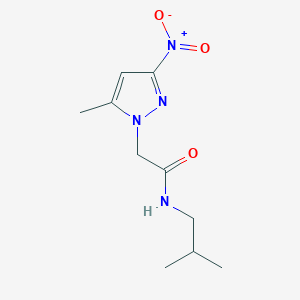
![2-(2-hydroxyethyl)-8-(4-phenoxybenzyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5688691.png)
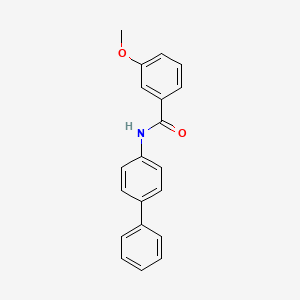
![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)